molecular formula C5H2F3IN2 B3221918 4-Iodo-6-(trifluoromethyl)pyrimidine CAS No. 1209314-40-8

4-Iodo-6-(trifluoromethyl)pyrimidine

Cat. No.: B3221918
CAS No.: 1209314-40-8
M. Wt: 273.98 g/mol
InChI Key: KJPJDIDGJJINEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of an iodine atom at the 4th position and a trifluoromethyl group at the 6th position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of a pyrimidine precursor. For instance, the introduction of the iodine atom can be accomplished using iodine or iodine monochloride in the presence of a suitable catalyst. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and trifluoromethylation reactions. These processes are typically optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Coupling Reactions: Reagents include palladium catalysts, boron reagents, and bases such as potassium carbonate. Reactions are often carried out in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the iodine atom.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds, depending on the nature of the coupling partner.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyrimidine is largely dependent on its application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-5-(trifluoromethyl)pyrimidine
  • 4-Iodo-6-(trifluoromethyl)benzene
  • 4-Bromo-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Iodo-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

4-iodo-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJDIDGJJINEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672169
Record name 4-Iodo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209314-40-8
Record name 4-Iodo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-Iodo-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.